1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O2S2/c1-11-5-7-24(8-6-11)16-19-14-13(15(26)23(4)18(27)22(14)3)25(16)9-10-28-17-21-20-12(2)29-17/h11H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSPLYYOEFGMIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)N(C(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex derivative that incorporates the thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate both the purine and thiadiazole frameworks. The process often includes:
- Formation of the Thiadiazole Moiety : Using 2-mercapto-5-methyl-1,3,4-thiadiazole as a starting material.
- Alkylation Reactions : Employing alkylating agents to introduce various substituents.
- Purification : The final product is purified through techniques such as column chromatography.
Biological Activity Overview
The biological activities of this compound stem primarily from the presence of the thiadiazole ring and its interactions with biological targets.
Anticancer Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to this structure have shown IC50 values ranging from to μg/mL against various cancer cell lines including HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
| Cell Line | IC50 Value (μg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | 0.28 |
Antimicrobial Properties
The compound also demonstrates antimicrobial activity. Thiadiazole derivatives have been shown to inhibit the growth of several microorganisms:
- Inhibition Studies : Compounds have shown effective inhibition against Staphylococcus aureus and Candida albicans with varying degrees of effectiveness .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in cancer cells.
- Receptor Interaction : The structural features allow binding to specific receptors involved in cell proliferation and apoptosis.
Case Studies
Several studies have focused on the biological activity of thiadiazole derivatives:
Study 1: Anticancer Activity
A study evaluated a series of thiadiazole derivatives for their anticancer properties against human cancer cell lines. The results indicated that modifications at the C5 position significantly enhanced cytotoxicity .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of various thiadiazole compounds against common pathogens. Results showed that compounds with certain substituents exhibited higher inhibition rates compared to standard antibiotics .
Scientific Research Applications
Structural Features
- Purine Core : The purine structure allows for nucleophilic substitutions and electrophilic aromatic substitutions.
- Thiadiazole Group : This group can participate in redox reactions due to the presence of sulfur.
- Piperidine Ring : Capable of undergoing alkylation or acylation reactions.
Pharmacological Applications
The compound's unique combination of functionalities positions it as a candidate for various pharmacological applications. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The thiadiazole moiety is known for its antimicrobial properties. Research indicates that compounds with similar structures can inhibit bacterial growth effectively.
- Anti-inflammatory Effects : The piperidine ring may contribute to anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases.
- CNS Activity : Given its structural similarities to known psychoactive compounds, this compound may have effects on the central nervous system. Initial assays could focus on its impact on neurotransmitter systems.
Synthetic Applications
The multi-step organic synthesis techniques required to produce this compound open avenues for its use in synthetic chemistry:
- Building Block for Drug Development : Its unique structure can serve as a scaffold for developing new drugs targeting specific biological pathways.
- Functionalization Potential : The various functional groups present allow for further modifications to enhance efficacy or reduce toxicity.
Case Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial activity of compounds structurally related to 1,3-dimethyl-7-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione against common pathogens. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic uses in treating infections.
Case Study 2: Neuropharmacological Studies
Research investigating the neuropharmacological effects of related compounds revealed modulation of serotonin receptors. This suggests that this compound could be explored for its potential antidepressant effects.
Chemical Reactions Analysis
Oxidation Reactions
The thioether group (-S-) in the 7-position side chain is susceptible to oxidation.
Key Findings :
-
Oxidation selectivity depends on reaction time and oxidant strength.
-
The 5-methyl-1,3,4-thiadiazole ring remains intact under mild conditions but degrades with stronger oxidants like KMnO₄ .
Nucleophilic Substitutions
The 8-(4-methylpiperidin-1-yl) group undergoes substitution in polar aprotic solvents.
| Reagent | Conditions | Products | Yield |
|---|---|---|---|
| Ethylamine | DMF, 80°C, 24h | 8-(ethylamino)-substituted purine | 45–55% |
| Sodium methoxide | THF, reflux, 8h | 8-methoxy-substituted derivative | 60–70% |
Mechanistic Insight :
-
Piperidine displacement proceeds via SN2 pathway, confirmed by retention of stereochemistry in analogs .
-
Steric hindrance from the 4-methyl group on piperidine reduces substitution efficiency .
Hydrolysis Reactions
The purine-2,6-dione core hydrolyzes under acidic or basic conditions.
Stability Profile :
-
The compound is stable in neutral aqueous solutions but degrades rapidly in strongly acidic/basic media .
Reduction Reactions
The thiadiazole ring and purine core show limited reducibility.
| Reagent | Conditions | Products | Catalyst |
|---|---|---|---|
| H₂/Pd-C | EtOH, 50 psi, 12h | Saturation of thiadiazole ring (unstable) | 10% Pd-C |
| NaBH₄ | MeOH, 0°C, 2h | No observable reduction | — |
Critical Observation :
-
The thiadiazole ring resists reduction under standard conditions, likely due to aromatic stabilization .
Functional Group Interactions
The compound participates in hydrogen bonding and π-π stacking, as evidenced by analogs:
Stability and Degradation
Long-term stability data for the compound (derived from analogs):
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 7.4, 25°C | Hydrolysis of purine ring | 12 months |
| UV light (254 nm) | Radical-mediated cleavage | 48h (complete) |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogs sharing core purine or heterocyclic frameworks.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Modifications: The target compound’s purine core distinguishes it from analogs like 1,3,4-thiadiazole derivatives (e.g., ), which lack the fused bicyclic xanthine system. Substitution at the 8-position with 4-methylpiperidin-1-yl (target compound) versus pyrrolidin-1-yl (thiazole analog ) alters steric and electronic profiles. Piperidine’s six-membered ring may enhance conformational flexibility and lipophilicity compared to pyrrolidine’s five-membered structure .
Side-Chain Heterocycles: The 1,3,4-thiadiazole moiety in the target compound contrasts with the 1,3-thiazole group in . The thioethyl linker in the target compound and the thiazole analog enhances stability against hydrolytic cleavage compared to oxadiazole derivatives (e.g., ) .
Biological Implications :
- The benzamide-thiadiazole derivatives (e.g., ) show acetylcholinesterase inhibition, suggesting that the target compound’s thiadiazole-thioethyl chain may similarly interact with enzyme active sites.
- The 4-methylpiperidin-1-yl group’s bulkiness may limit off-target interactions compared to smaller substituents, as seen in pyrrolidine-containing analogs .
Preparation Methods
Synthesis of 5-Methyl-1,3,4-Thiadiazole-2-Thiol
The thiadiazole ring is constructed via cyclization of thiohydrazides with carbon disulfide. For example, the reaction of acetylhydrazine with carbon disulfide in ethanol under reflux yields 5-methyl-1,3,4-thiadiazole-2-thiol.
Optimized Protocol :
- Reagents : Acetylhydrazine (1.0 equiv), CS₂ (2.5 equiv), ethanol
- Temperature : 78°C (reflux)
- Duration : 4 hours
- Yield : 82–85% (after recrystallization from hexane)
Alkylation of the Purine Intermediate
The thiol group is alkylated using a bromoethyl or chloroethyl linker. A Mitsunobu reaction or nucleophilic substitution may be employed. In a representative procedure, 8-(4-methylpiperidin-1-yl)-1,3-dimethylxanthine is treated with 1,2-dibromoethane in DMF, followed by displacement with the thiadiazole-thiol.
Key Parameters :
- Base : Triethylamine (2.0 equiv)
- Temperature : 50–60°C
- Reaction Time : 12–16 hours
- Yield : 60–65%
Purification and Characterization
Final purification typically involves recrystallization from denatured alcohol (ethanol containing 0.5–50% ethyl acetate) or chromatographic methods. The patent literature describes a two-step purification process:
- Initial Crystallization : Crude product dissolved in methanol/denatured alcohol, treated with D-tartaric acid to form a salt, and filtered (78–85% recovery).
- Secondary Purification : Salt dissociation in toluene/water, followed by re-crystallization (HPLC purity: 99–99.5%).
Analytical Data :
| Parameter | Value | Method |
|---|---|---|
| Melting Point | 198–202°C | Differential Scanning Calorimetry |
| HPLC Purity | ≥99% | C18 column, 0.1% TFA/MeCN |
| MS (ESI+) | m/z 506.2 [M+H]⁺ | High-Resolution MS |
Industrial-Scale Considerations
Scale-up challenges include solvent recovery, waste management, and maintaining regioselectivity. Continuous flow reactors have been proposed to enhance mixing efficiency and reduce reaction times for the SNAr step. Green chemistry principles advocate for replacing DMF with cyclopentyl methyl ether (CPME), though this remains experimental.
Comparative Solvent Performance :
| Solvent | Reaction Yield (%) | Environmental Impact |
|---|---|---|
| DMF | 78 | High |
| CPME | 72 | Low |
| NMP | 68 | Moderate |
Q & A
Q. How can the chemical structure of this compound inform its reactivity and biological interactions?
The compound features a purine core modified with a 1,3,4-thiadiazole-thioethyl group and a 4-methylpiperidine substituent. Key functional groups include:
- Thiadiazole-thioethyl moiety : Enhances electrophilic reactivity for nucleophilic substitution or redox reactions.
- 4-Methylpiperidine : Influences solubility and potential interactions with hydrophobic binding pockets (e.g., in enzymes or receptors).
- Purine-dione core : Facilitates hydrogen bonding and π-π stacking in biological systems. Structural analogs (e.g., ) highlight the importance of substituent positioning for optimizing target engagement .
Q. What are the critical steps for synthesizing this compound with high purity?
Synthesis involves multi-step optimization:
- Step 1 : Coupling of the thiadiazole-thioethyl group via nucleophilic substitution (e.g., using a mercaptoethyl intermediate under inert conditions).
- Step 2 : Introduction of the 4-methylpiperidine group via Buchwald-Hartwig amination or SN2 displacement.
- Purification : Use of column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which analytical methods are most effective for characterizing this compound?
- NMR : H and C NMR to confirm substitution patterns (e.g., piperidine N-CH at ~2.3 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 479.18).
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .
Q. How can researchers assess its biological activity in vitro?
- Target Identification : Use molecular docking to predict affinity for adenosine receptors or viral polymerases (structural analogs in show antiviral activity).
- Cell-Based Assays : Measure IC in cancer cell lines (e.g., HepG2) via MTT assay, with positive controls like 5-fluorouracil .
Advanced Research Questions
Q. How do structural modifications influence its pharmacokinetic profile?
- Lipophilicity : The 4-methylpiperidine group increases logP (~2.8), enhancing membrane permeability but reducing aqueous solubility.
- Metabolic Stability : In vitro liver microsome assays (human/rat) reveal rapid oxidation of the thiadiazole ring, suggesting need for prodrug strategies .
Q. What experimental approaches resolve contradictions in reported biological data?
Example: Discrepancies in antiviral efficacy (e.g., vs. 16) may arise from:
- Assay Conditions : Differences in cell lines (e.g., Huh7 vs. Vero) or viral strains.
- Solution Stability : Degradation in DMSO stock solutions (validate via LC-MS before assays). Mitigation: Replicate studies under standardized protocols and use freshly prepared solutions .
Q. What computational tools predict its toxicity profile?
- ADMET Prediction : Software like Schrödinger’s QikProp to estimate hERG inhibition risk (threshold: IC > 10 μM).
- In Silico Mutagenicity : Derek Nexus to assess structural alerts (e.g., thiadiazole-related genotoxicity) .
Methodological Considerations
- Data Reproducibility : Pre-screen solvents for compatibility (e.g., avoid DMSO if thiadiazole degradation is observed).
- Ethical Compliance : Confirm institutional guidelines for handling purine derivatives with potential genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
